REACTION_CXSMILES
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[C:1]1([CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC1C=CC=C(C(OO)=[O:20])C=1>ClCCl>[C:1]1([CH2:7][CH2:8][CH2:9][CH:10]2[CH2:11][O:20]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
|
|
Quantity
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14.2 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCCC=C
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Name
|
|
Quantity
|
16.79 g
|
Type
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reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
|
|
Quantity
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300 mL
|
Type
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solvent
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Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The solution was washed with saturated aqueous sodium hydrogen carbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
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Details
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The solvent was evaporated off under reduced pressure
|
Type
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CUSTOM
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Details
|
to give an oil which
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Type
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DISTILLATION
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Details
|
was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCC1OC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |